
N-(2-Methoxybenzyl)-2-methylpropan-1-amine
Overview
Description
N-(2-Methoxybenzyl)-2-methylpropan-1-amine is a substituted phenethylamine derivative characterized by a 2-methoxybenzyl group attached to a 2-methylpropane-1-amine backbone. Its molecular formula is C₁₂H₁₉NO, with a molecular weight of 193.29 g/mol . Structurally, the compound features a methoxy group at the ortho-position of the benzyl moiety, which influences its electronic and steric properties. This compound is part of the broader class of N-(2-methoxybenzyl)phenethylamines (NBOMe analogs), which are known for their psychoactive properties as potent agonists of the 5-HT₂ₐ serotonin receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxybenzyl)-2-methylpropan-1-amine typically involves the reaction of 2-methylpropan-1-amine with 2-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the amine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxybenzyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction typically produces amines .
Scientific Research Applications
Chemistry
N-(2-Methoxybenzyl)-2-methylpropan-1-amine serves as a building block in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form aldehydes or ketones.
- Reduction : Can be reduced to produce corresponding alcohols or amines.
- Substitution Reactions : The methoxy group can be replaced with other functional groups under appropriate conditions .
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic or basic medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Sodium iodide | Acetone |
Biology
In biological research, this compound has been investigated for its potential biological activities , including:
- Antimicrobial Properties : Studies suggest it may exhibit antimicrobial effects, making it a candidate for developing new antibiotics.
- Anticancer Activity : Research is ongoing to explore its efficacy against various cancer cell lines, focusing on its ability to inhibit tumor growth and metastasis .
Medicine
The compound is being studied for its potential therapeutic applications, particularly in treating neurodegenerative diseases such as Alzheimer's disease. Its mechanism involves interaction with key enzymes and pathways associated with amyloid beta formation and neuroinflammation .
Case Studies and Research Findings
Several studies have focused on the pharmacological properties of this compound:
- Neuroprotective Effects : In vitro studies have demonstrated that this compound can modulate pathways related to oxidative stress and inflammation, which are critical in neurodegeneration .
- Binding Affinity Studies : Research has shown that this compound exhibits significant binding affinity towards specific receptors involved in neurotransmission, suggesting its potential as a drug candidate for neurological disorders .
Mechanism of Action
The mechanism of action of N-(2-Methoxybenzyl)-2-methylpropan-1-amine involves its interaction with various molecular targets, including serotonin receptors. It acts as an agonist at the 5-HT2A and 5-HT2C receptors, which are involved in the modulation of neurotransmitter release and signal transduction pathways. This interaction leads to alterations in neurotransmitter levels and subsequent changes in mood, perception, and cognition .
Comparison with Similar Compounds
The following analysis compares N-(2-Methoxybenzyl)-2-methylpropan-1-amine with structurally and functionally related compounds, focusing on pharmacology, synthesis, and analytical differentiation.
Structural Analogs
25B-NBOMe (2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethan-1-amine)
- Molecular Formula: C₁₈H₂₁BrNO₃
- Key Differences: Substitution at the phenyl ring: Bromine at the para-position and additional methoxy groups at positions 2 and 3. Toxicity: Linked to severe hallucinations, seizures, and fatalities at doses >1 mg .
2-Methoxymethamphetamine (1-(2-Methoxyphenyl)-N-methylpropan-2-amine)
- Molecular Formula: C₁₁H₁₇NO
- Key Differences :
N-Methyl-2-phenylpropan-1-amine (Phenpromethamine)
- Molecular Formula : C₁₀H₁₅N
- Key Differences: No methoxybenzyl group; simpler phenylpropane structure. Application: Used historically as a stimulant, with minimal hallucinogenic effects .
Pharmacological Comparison
Compound | Receptor Affinity (5-HT₂ₐ, Ki) | Potency (ED₅₀) | Primary Effects |
---|---|---|---|
This compound | Not reported | Not reported | Presumed hallucinogenic (NBOMe class) |
25I-NBOMe | 0.05 nM | 50–200 µg | Hallucinations, tachycardia |
2-Methoxymethamphetamine | >1,000 nM | ~10 mg | Stimulation, mild euphoria |
Phenpromethamine | >10,000 nM | ~50 mg | Stimulation, appetite suppression |
Analytical Differentiation
Mass Spectrometry (MS) Fragmentation
- This compound : Characteristic fragments at m/z 121.0648 (C₈H₉O⁺ from methoxybenzyl group) and m/z 91.0542 (C₇H₇⁺, benzyl fragment) .
- 25B-NBOMe : Additional fragments at m/z 348 (bromine isotope pattern) and m/z 195 (dimethoxyphenyl group) .
GC-MS Retention Times
Compound | Retention Time (min) |
---|---|
This compound | ~3.5* |
2-Methoxymethamphetamine | 3.09 |
25I-NBOMe | 4.2 |
Estimated based on structural similarity to .
Biological Activity
N-(2-Methoxybenzyl)-2-methylpropan-1-amine, commonly referred to as 25I-NBOMe, is a compound that has garnered attention for its potent biological activity, particularly as a serotonin receptor agonist. This article delves into its biological mechanisms, effects on neurotransmitter systems, pharmacokinetics, and potential therapeutic implications based on diverse research findings.
Target Receptors
25I-NBOMe primarily acts as a potent agonist for the serotonin 5-HT2A and 5-HT2C receptors. These receptors are integral to various neurological processes and are implicated in mood regulation, perception, and cognition.
Mode of Action
Upon binding to the 5-HT2A and 5-HT2C receptors, 25I-NBOMe activates these receptors, leading to downstream effects that influence neurotransmitter release. Notably, it enhances the release of dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate in specific brain regions.
Pharmacokinetics
Research indicates that 25I-NBOMe penetrates brain tissue at a relatively slow rate but accumulates significantly after repeated doses. Its ability to cross the blood-brain barrier (BBB) facilitates its central nervous system effects .
Table 1: Summary of Pharmacokinetic Properties
Property | Description |
---|---|
BBB Penetration | Yes |
Accumulation | Observed after multiple doses |
Interaction with Neurotransmitters | Significant changes in release patterns |
Biochemical Effects
25I-NBOMe's interaction with serotonin receptors leads to notable biochemical changes:
- Neurotransmitter Release : Increased levels of DA and 5-HT have been documented following acute administration. Chronic use can lead to tolerance in neurotransmitter release patterns .
- Cellular Effects : The compound has been shown to alter cell function by modifying neurotransmitter dynamics, which may contribute to both desired and adverse effects .
Behavioral and Physiological Impacts
Studies involving animal models have reported significant behavioral changes following administration of 25I-NBOMe:
- Motor Performance : Inhibitory effects on motor skills have been observed, suggesting potential risks for coordination and balance.
- Sensorimotor Gating : The compound may attenuate sensorimotor gating processes, which are crucial for filtering out unnecessary stimuli.
Case Studies and Clinical Observations
Research has highlighted several case studies documenting the effects of 25I-NBOMe in human subjects:
- Toxicological Reports : Instances of severe intoxication and fatalities associated with recreational use have raised concerns about its safety profile. Reports indicate that users experience profound hallucinations and altered states of consciousness due to its potent agonistic activity on serotonin receptors .
- Neurotoxic Effects : In vivo studies have shown that chronic exposure can lead to DNA damage in neuronal cells without immediate apoptotic responses. This raises questions regarding long-term neurotoxicity and the potential for persistent cognitive deficits .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-Methoxybenzyl)-2-methylpropan-1-amine, and how can yield be maximized?
- Methodological Answer : The compound can be synthesized via reductive amination of 2-methylpropan-1-amine with 2-methoxybenzaldehyde using NaBH₃CN or Pd-based catalysts under inert conditions . Yield optimization requires precise stoichiometric control (1:1.2 amine:aldehyde ratio) and reaction monitoring via TLC. Purification via column chromatography (hexane:ethyl acetate, 7:3) enhances purity (>95%) .
Q. How can NMR spectroscopy confirm the structural integrity of this compound?
- Methodological Answer : ¹H NMR should show characteristic peaks: δ 1.05 (s, 6H, -C(CH₃)₂), δ 3.80 (s, 3H, -OCH₃), δ 3.95 (s, 2H, -CH₂-N), and aromatic protons at δ 6.8–7.3 ppm. ¹³C NMR confirms the methoxy group (δ 55.2) and quaternary carbon (δ 48.5). Discrepancies in splitting patterns may indicate incomplete benzylation or oxidation byproducts .
Q. What strategies ensure the compound’s stability during storage?
- Methodological Answer : Store under argon at −20°C in amber vials to prevent photodegradation of the methoxybenzyl group. Solubility in dichloromethane or ethanol minimizes hydrolysis. Regular FTIR checks (νC-O at 1250 cm⁻¹) detect degradation .
Advanced Research Questions
Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?
- Methodological Answer : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) at 1 mL/min. Enantiomeric excess (ee) ≥98% is achievable, as demonstrated for structurally similar amines . Kinetic resolution via lipase-catalyzed acetylation (e.g., CAL-B) in tert-butyl methyl ether also enhances selectivity .
Q. What metabolic pathways are predicted for this compound in biological systems?
- Methodological Answer : In vitro studies with liver microsomes suggest CYP2D6-mediated O-demethylation of the methoxy group, forming a catechol derivative. LC-HRMS (m/z 194.1184 [M+H]⁺) identifies metabolites. Competitive inhibition assays using quinidine confirm enzyme specificity .
Q. How can contradictory mass spectrometry (MS) and NMR data be resolved during structural validation?
- Methodological Answer : Discrepancies often arise from isobaric impurities (e.g., N-oxides). Use high-resolution MS (HRMS) to distinguish molecular ions (e.g., C₁₂H₁₉NO₂: [M+H]⁺ calc. 218.1416, obs. 218.1419). Complementary 2D NMR (HSQC, HMBC) resolves ambiguous assignments, such as distinguishing benzyl vs. methoxy protons .
Q. What catalytic systems enhance regioselective functionalization of the methoxybenzyl group?
- Methodological Answer : Pd(OAc)₂/XPhos catalyzes Suzuki-Miyaura coupling at the para position of the methoxybenzyl group. DFT calculations (B3LYP/6-31G*) predict activation barriers for competing ortho/meta pathways. Optimal conditions: 80°C, K₂CO₃, toluene, 12 h (yield: 82%) .
Q. Data Contradiction Analysis
Q. How to address inconsistent bioactivity results across in vitro and in vivo models?
- Methodological Answer : Discrepancies may stem from poor pharmacokinetic properties. Conduct solubility (shake-flask method) and permeability (Caco-2 assay) studies. If logP >3.5, consider prodrug strategies (e.g., acetylating the amine). PK/PD modeling identifies optimal dosing intervals .
Q. Why do computational docking results conflict with experimental binding affinities?
- Methodological Answer : Force field inaccuracies (e.g., AMBER vs. CHARMM) may misestimate van der Waals interactions. Use umbrella sampling or metadynamics to account for flexible binding pockets. Validate with SPR (KD <10 μM) or ITC (ΔG ≈ −30 kJ/mol) .
Q. Analytical Challenges
Q. How to differentiate positional isomers in N-substituted methoxybenzylamines?
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-methylpropan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(2)8-13-9-11-6-4-5-7-12(11)14-3/h4-7,10,13H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFFDNRXIWXMSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=CC=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359378 | |
Record name | N-(2-METHOXYBENZYL)-2-METHYLPROPAN-1-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869942-72-3 | |
Record name | N-(2-METHOXYBENZYL)-2-METHYLPROPAN-1-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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